CID 156588589

Description

However, based on contextual clues from , which describes oscillatoxin derivatives (e.g., oscillatoxin D, E, and F), CID 156588589 may belong to a structurally related family of marine-derived toxins. These compounds are characterized by polyether ladder-frame structures, often associated with cytotoxic or neurotoxic activities .

Key inferred properties of CID 156588589:

- Structural similarity: Likely shares a polycyclic ether backbone with substituents (e.g., methyl or hydroxyl groups) that influence bioactivity.

- Biological relevance: Potential roles in ion channel modulation or cytotoxicity, consistent with other oscillatoxin analogs .

Properties

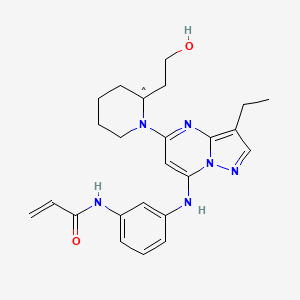

Molecular Formula |

C24H29N6O2 |

|---|---|

Molecular Weight |

433.5 g/mol |

InChI |

InChI=1S/C24H29N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32) |

InChI Key |

OIRHIISSHOYOQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C]4CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of CID 156588589 would likely involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

CID 156588589 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of CID 156588589 include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperature control, and sometimes the use of catalysts.

Major Products Formed

The major products formed from the reactions of CID 156588589 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

CID 156588589 has a wide range of scientific research applications across various fields:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

Biology: The compound may be utilized in biochemical assays to study enzyme interactions or cellular processes.

Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of CID 156588589 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 156588589 with structurally or functionally related compounds, based on PubChem data and evidence-derived insights:

Key Comparative Insights:

Structural Divergence: CID 156588589 is hypothesized to share the core polyether scaffold of oscillatoxins but may differ in substituent groups (e.g., methyl or hydroxyl positions). For example, 30-methyl-oscillatoxin D (CID 185389) shows enhanced metabolic stability compared to its non-methylated counterpart (CID 101283546) due to reduced enzymatic degradation . Oscillatoxin F (CID 156582092) differs from oscillatoxin D in ring oxidation states, influencing its ion-binding affinity .

Functional Differences :

- Oscillatoxin D (CID 101283546) exhibits potent Na⁺/K⁺-ATPase inhibition, whereas methylated derivatives like CID 185389 may prioritize membrane permeability over enzymatic targeting .

- Predicted solubility trends (Log S) suggest CID 156588589 may have moderate hydrophobicity, aligning with oscillatoxin F’s cellular uptake efficiency .

Synthesis and Applications :

- Oscillatoxins are biosynthesized via polyketide synthase pathways, making large-scale synthesis challenging. CID 156588589 likely shares this limitation, though semi-synthetic modifications (e.g., methylation) could enhance drug-like properties .

Research Findings and Implications

- Toxicity vs. Therapeutic Potential: While oscillatoxins are toxic in natural contexts, their ion-channel-modulating properties are being explored for cancer therapy. For example, oscillatoxin F (CID 156582092) shows selective cytotoxicity against melanoma cells .

- Structural Optimization : Methylation (as in CID 185389) improves pharmacokinetic profiles, suggesting CID 156588589 could be optimized similarly for drug development .

Q & A

Basic Research Questions

Q. How to formulate precise research questions for studying CID 156588589?

- Methodological Answer : Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor . For example:

- Population: Target biological systems or molecular interactions.

- Intervention: Specific chemical modifications or experimental conditions.

- Comparison: Benchmarks against existing compounds or controls.

- Outcome: Measurable properties (e.g., binding affinity, stability).

Q. What methodologies are optimal for investigating CID 156588589's physicochemical properties?

- Methodological Answer :

- Quantitative approaches : Use spectroscopic techniques (NMR, IR) for structural validation and HPLC for purity assessment .

- Qualitative approaches : Ethnographic analysis of historical synthesis routes or comparative case studies with analogous compounds .

- Mixed methods : Combine computational modeling (e.g., DFT calculations) with experimental validation to resolve ambiguities in reactivity predictions .

Q. How to conduct a systematic literature review on CID 156588589?

- Methodological Answer :

- Use Google Scholar with domain-specific keywords (e.g., "CID 156588589 synthesis," "kinetic studies") and filter by citation count to identify seminal works .

- Cross-reference primary sources (peer-reviewed journals) and avoid tertiary sources like Wikipedia. Prioritize recent studies (post-2020) to account for evolving methodologies .

- Organize findings using citation managers (Zotero, EndNote) and map contradictions using tables .

Advanced Research Questions

Q. How to design reproducible experiments for CID 156588589 synthesis?

- Methodological Answer :

- Documentation : Provide granular details in "Materials and Methods," including reagent sources (e.g., Sigma-Aldrich Lot #), instrument calibration protocols, and environmental conditions (e.g., temperature, humidity) .

- Replication safeguards : Include positive/negative controls and validate results via independent labs. Share raw data in repositories like Zenodo for transparency .

- Statistical rigor : Use power analysis to determine sample size and report confidence intervals for kinetic or thermodynamic data .

Q. How to validate the chemical identity and purity of CID 156588589?

- Methodological Answer :

- Spectroscopic validation : Compare NMR/IR spectra with computational predictions (e.g., ACD/Labs) and reference databases (PubChem, ChemSpider) .

- Chromatographic purity : Use HPLC-MS with ≥95% purity thresholds and report retention times relative to standards .

- IUPAC compliance : Adhere to nomenclature guidelines for systematic naming and stereochemical descriptors .

Q. How to analyze contradictory data in studies on CID 156588589?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography vs. molecular docking) .

- Bias mitigation : Audit experimental conditions (e.g., solvent polarity, catalyst purity) and re-analyze raw data with alternative statistical models (Bayesian vs. frequentist) .

- Meta-analysis : Pool datasets from published studies to identify outliers or contextual factors (e.g., pH dependence) .

Q. How to integrate interdisciplinary approaches for CID 156588589 research?

- Methodological Answer :

- Collaborative frameworks : Partner with computational chemists for QSAR modeling or biologists for in vivo validation .

- Unified documentation : Use platforms like LabArchives to synchronize data across disciplines and ensure consistency in metadata .

- Ethical alignment : Address dual-use concerns (e.g., toxicity profiles) and comply with institutional review boards for biological testing .

Data Presentation and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.